molecular formula C15H8BrFO2 B2902064 (Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one CAS No. 1423030-14-1

(Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one

Cat. No.: B2902064
CAS No.: 1423030-14-1
M. Wt: 319.129
InChI Key: CPTICOLUIJZBHY-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one typically involves the condensation of 3-bromo-4-fluorobenzaldehyde with isobenzofuran-1(3H)-one under specific reaction conditions. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to maximize yield and purity. The process might also involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential pharmacological properties. Isobenzofuran derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one
  • (Z)-3-(4-Methylbenzylidene)isobenzofuran-1(3H)-one
  • (Z)-3-(4-Nitrobenzylidene)isobenzofuran-1(3H)-one

Uniqueness

(Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one is unique due to the presence of both bromine and fluorine atoms on the benzylidene moiety

Properties

IUPAC Name

(3Z)-3-[(3-bromo-4-fluorophenyl)methylidene]-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrFO2/c16-12-7-9(5-6-13(12)17)8-14-10-3-1-2-4-11(10)15(18)19-14/h1-8H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTICOLUIJZBHY-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)F)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC(=C(C=C3)F)Br)/OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.